4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine
Description
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O4/c29-25-12-6-1-7-19(25)17-31-15-13-28(14-16-31,26(32)33)30-27(34)35-18-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h1-12,24H,13-18H2,(H,30,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPBRIFWIRCZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine typically involves multiple steps, including the protection of amino groups, introduction of the fluorobenzyl group, and formation of the carboxypiperidine ring. Common synthetic routes may include:
Protection of Amino Groups: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced through nucleophilic substitution reactions.
Formation of Carboxypiperidine Ring: The carboxypiperidine ring is formed through cyclization reactions, often involving the use of strong bases or acids as catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment for large-scale production.
Chemical Reactions Analysis
4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds, including 4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine, exhibit antimicrobial properties. These compounds can serve as potential leads for the development of new antimicrobial agents. A study demonstrated that modifications to the piperidine structure can enhance activity against resistant bacterial strains, making them valuable in the fight against antibiotic resistance .
Anticancer Properties
Another area of interest is the anticancer potential of this compound. Studies have shown that piperidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a synthesized derivative showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored further for its anticancer effects .
Peptide Synthesis
Building Block for Peptide Synthesis
this compound serves as an important building block in peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group is widely used for protecting amino groups during solid-phase peptide synthesis (SPPS). This compound allows for selective deprotection and subsequent coupling reactions, facilitating the assembly of complex peptides .
Case Study: Synthesis of Bioactive Peptides
In a notable case study, researchers utilized this compound to synthesize a series of bioactive peptides with enhanced stability and activity. The incorporation of this compound into the peptide chain improved binding affinity to target receptors, demonstrating its utility in developing therapeutics with better pharmacological profiles .
Drug Discovery
Lead Compound Development
The unique structural features of this compound make it a promising candidate in drug discovery programs. Its ability to modulate biological activity through structural modifications allows researchers to explore various analogs for improved efficacy and reduced side effects.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions to expose the amino group, which can then participate in various biochemical reactions. The fluorobenzyl moiety may enhance the compound’s binding affinity and specificity for its targets, while the carboxypiperidine ring provides structural stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their differentiating features are summarized below:
*Molecular weight estimates based on analogs in –11.
Functional Group Impact
- Fluorine Position : The 2-fluorobenzyl group in the target compound offers steric and electronic effects distinct from 3,5-difluorobenzyl analogs. The latter shows higher binding affinity to kinases (e.g., EGFR) due to increased halogen bonding .
- Protecting Groups : Fmoc (base-labile) vs. Boc (acid-labile) in alters deprotection strategies in solid-phase synthesis .
- Core Structure: Piperidine (six-membered ring) vs.
Notes
- Handling : The Fmoc group is light-sensitive; store under argon at –20°C .
- Reactivity : The 2-fluorobenzyl substituent may undergo electrophilic aromatic substitution under strong acidic conditions, requiring careful pH control .
- Applications : Used in synthesizing PARP-1 inhibitors and fluorine-18 labeled PET tracers .
Biological Activity
4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine is a synthetic compound notable for its structural complexity and potential biological activities. The compound features a piperidine ring substituted with a fluorobenzyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protected amino group, which is significant in peptide synthesis. This article explores the biological activity of this compound, including its pharmacological properties, interaction studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 492.5 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | C28H26F2N2O4 |
| Molecular Weight | 492.5 g/mol |
| Functional Groups | Fmoc group, carboxylic acid, fluorobenzyl |
Biological Activity
While specific data on the biological activity of this compound is limited, compounds with similar structures have shown significant pharmacological properties. The following sections summarize findings related to its potential biological activities.
Pharmacological Properties
- Anticancer Activity : Similar compounds have been evaluated for their antiproliferative effects on various cancer cell lines. For instance, derivatives with similar piperidine structures have demonstrated cytotoxicity against human cancer cell lines such as HeLa and MCF-7.
- Enzyme Interaction Studies : The binding affinity and specificity of this compound towards various biological targets are crucial for understanding its pharmacodynamics. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed in these studies to evaluate interactions with enzymes and receptors.
- Potential as Drug Candidates : The unique properties imparted by the difluorobenzyl group may enhance interactions with biological targets, making it a candidate for further exploration in pharmaceutical applications.
Case Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of various piperidine derivatives on cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some showing IC50 values in the low micromolar range against HeLa cells. This suggests that modifications to the piperidine structure can significantly impact biological activity .
Case Study 2: Binding Affinity Studies
In another study focusing on piperidine derivatives, researchers utilized ITC to measure the binding affinities of these compounds to specific receptors involved in cancer progression. Results indicated that fluorinated derivatives demonstrated enhanced binding compared to non-fluorinated counterparts, supporting the hypothesis that fluorine substitution improves interaction profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the Fmoc group to 4-amino-1-(2-fluorobenzyl)piperidine-4-carboxylic acid while minimizing racemization?
- Methodological Answer : The Fmoc group is typically introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) with activating agents like DMAP. However, racemization can occur during this process. To mitigate this, use low temperatures (0–5°C) and minimize reaction time. Alternative methods, such as employing N,N-dimethylformamide dineopentyl acetal, reduce racemization by avoiding acidic conditions . Chiral HPLC or circular dichroism (CD) spectroscopy should be used post-synthesis to confirm enantiomeric purity.
Q. How can diketopiperazine (DKP) formation be suppressed during Fmoc deprotection in peptide synthesis involving this compound?
- Methodological Answer : DKP formation arises from intramolecular cyclization during Fmoc removal with piperidine. To suppress this:
- Use a diluted piperidine solution (e.g., 20% in DMF) with shorter deprotection times (<5 minutes).
- Introduce steric hindrance via bulky protecting groups on adjacent residues.
- Monitor reactions using LC-MS to detect DKP byproducts (m/z ~245–300 for cyclic dimers) .
Q. What purification strategies are effective for isolating 4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine from reaction mixtures?
- Methodological Answer : Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water with 0.1% TFA) is optimal. For crude mixtures, prep-HPLC at 20–25°C achieves >95% purity. Alternatively, flash chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) can separate polar byproducts. Confirm purity via ESI-MS (expected [M+H]⁺ ~465–470 Da) .
Advanced Research Questions
Q. How does the 2-fluorobenzyl substituent influence conformational stability in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The 2-fluorobenzyl group enhances hydrophobic interactions and stabilizes cis-amide conformations via aryl-fluoro interactions. This is critical for preventing aggregation in β-sheet-prone sequences. Conformational analysis via 2D-NMR (e.g., NOESY) or X-ray crystallography is recommended to map spatial arrangements. Computational modeling (DFT or MD simulations) can further predict steric effects on peptide folding .
Q. What analytical techniques resolve contradictions in data when characterizing this compound’s stability under acidic/basic conditions?
- Methodological Answer : Contradictions often arise from pH-dependent decomposition pathways. A tiered approach is advised:
- Acidic conditions : Monitor via <sup>19</sup>F NMR (δ ~-115 ppm for 2-fluorobenzyl) to detect debenzylation.
- Basic conditions : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid at m/z ~320 Da).
- Stability studies should be conducted at 25°C and 40°C to model accelerated degradation .
Q. How can this compound serve as a building block for designing protease-resistant peptide analogs?
- Methodological Answer : The piperidine-4-carboxylic acid scaffold introduces conformational rigidity, reducing susceptibility to proteolytic cleavage. To optimize resistance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
